molecular formula C17H24N4O3 B2555773 Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate CAS No. 1986518-77-7

Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2555773
CAS No.: 1986518-77-7
M. Wt: 332.404
InChI Key: UCDHVOGCJMULOZ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate” is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The molecular formula of this compound is CHNO . Its average mass is 254.325 Da and its monoisotopic mass is 254.163040 Da .


Chemical Reactions Analysis

The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal .


Physical and Chemical Properties Analysis

The boiling point of a similar compound, tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, is 364.4±42.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate is a compound that has been explored in various synthetic pathways and reactions, contributing to the development of biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) detailed a synthesis route involving the reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products with potential for further biological activity exploration Moskalenko & Boev, 2012.

Crystal Structure Analysis

The crystal structure of related compounds demonstrates the potential of this compound in the study of molecular symmetry and conformation. Dong et al. (1999) reported on the mirror symmetry and chair conformation of a structurally similar compound, highlighting the relevance of such compounds in understanding molecular architecture Dong et al., 1999.

Supramolecular Arrangements

Graus et al. (2010) discussed the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including a tert-butyl variant. The study emphasized the influence of substituents on supramolecular arrangements, underscoring the compound's utility in crystal engineering and materials science Graus et al., 2010.

Conformational Analysis

In the realm of conformational analysis, Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, employing tert-butyl variants to mimic Pro-Leu and Gly-Leu dipeptides. This research provides insights into peptide structure and function, with implications for drug design and protein engineering Fernandez et al., 2002.

Organic Synthesis

The versatility of this compound and related compounds in organic synthesis is further highlighted by their application in the preparation of novel heterocyclic structures. For example, Meyers et al. (2009) described scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in accessing chemical space complementary to traditional piperidine systems Meyers et al., 2009.

Safety and Hazards

The compound is used only for research and development use by, or directly under the supervision of, a technically qualified individual . The safety data sheet for this compound is available .

Properties

IUPAC Name

tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-16(2,3)24-15(23)20-11-9-17(10-12-20)18-14(22)21(19-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDHVOGCJMULOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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